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molecular formula C9H9BrO3 B2697831 5-Bromo-2-methoxyphenylacetic acid CAS No. 7017-48-3

5-Bromo-2-methoxyphenylacetic acid

Cat. No. B2697831
M. Wt: 245.072
InChI Key: BBHBUJQFVCMESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935688B2

Procedure details

Trimethylsilyldiazomethane (2 M solution in diethyl ether, 0.306 mL, 0.612 mmol) was added to a solution of (5-bromo-2-methoxy-phenyl)-acetic acid (100 mg, 0408 mmol) in methanol (1 mL) and toluene (4 mL), and the mixture was stirred at room temperature for 30 minutes. Acetic acid was added to the reaction mixture to terminate the reaction, and then the mixture was concentrated under reduced pressure to give the target compound as a colorless oil (103.7 mg, 98%).
Quantity
0.306 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C[Si](C=[N+]=[N-])(C)C.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([O:19][CH3:20])=[C:13]([CH2:15][C:16]([OH:18])=[O:17])[CH:14]=1.[C:21](O)(=O)C>CO.C1(C)C=CC=CC=1>[CH3:21][O:17][C:16](=[O:18])[CH2:15][C:13]1[CH:14]=[C:9]([Br:8])[CH:10]=[CH:11][C:12]=1[O:19][CH3:20]

Inputs

Step One
Name
Quantity
0.306 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CC(=O)O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CC1=C(C=CC(=C1)Br)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 103.7 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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